1-(4-Chlorophenyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile
Description
The compound 1-(4-Chlorophenyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile is a pyrimidine derivative characterized by a tetrahydro-pyrimidine core with multiple functional groups. Its structure includes a 4-chlorophenyl moiety at position 1, a 3-chloro-5-(trifluoromethyl)-2-pyridinylmethyl group at position 3, and a cyano substituent at position 3.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2,4-dioxopyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2F3N4O2/c19-12-1-3-13(4-2-12)26-8-10(6-24)16(28)27(17(26)29)9-15-14(20)5-11(7-25-15)18(21,22)23/h1-5,7-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVWNZWXYAPUFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C(=O)N(C2=O)CC3=C(C=C(C=N3)C(F)(F)F)Cl)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-Chlorophenyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile (hereafter referred to as Compound A ) is a heterocyclic compound that has attracted attention due to its potential biological activities. This article reviews the biological activity of Compound A, focusing on its anticancer properties and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
Compound A has a complex structure characterized by the presence of multiple functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 402.15 g/mol. The structural features include:
- Chlorophenyl group : Enhances lipophilicity and may influence receptor binding.
- Trifluoromethyl group : Known to improve metabolic stability.
- Pyridine ring : Often associated with various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of Compound A. It has been evaluated against several cancer cell lines, showing promising results in inhibiting cell proliferation.
- In vitro studies : Compound A was tested against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated a significant reduction in cell viability with IC50 values ranging from 5 to 15 µM, suggesting potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
- Mechanism of action : The mechanism underlying its anticancer effects appears to involve the induction of apoptosis and inhibition of key signaling pathways associated with cell survival and proliferation. Molecular dynamics simulations suggest that Compound A interacts with proteins involved in apoptosis through hydrophobic contacts .
Antimicrobial Activity
Compound A has also been screened for antimicrobial properties. Preliminary results indicate moderate antibacterial activity against Gram-positive and Gram-negative bacteria.
- Testing methods : The compound was subjected to disk diffusion assays and MIC (Minimum Inhibitory Concentration) tests. Results showed that Compound A exhibited significant antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
Another area of interest is the enzyme inhibitory potential of Compound A.
- Acetylcholinesterase inhibition : The compound demonstrated significant inhibition of acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease. The IC50 value for AChE inhibition was recorded at approximately 20 µM .
Study 1: Anticancer Screening
In a study published by Walid Fayad et al., Compound A was part of a drug library screened for anticancer properties using multicellular spheroids as a model. The study reported that Compound A exhibited superior cytotoxicity compared to other compounds tested, indicating its potential as a lead candidate for further development in cancer therapy .
Study 2: Antimicrobial Evaluation
A systematic evaluation of various derivatives of pyrimidine compounds, including Compound A, revealed that modifications in the molecular structure could enhance antimicrobial efficacy. This study emphasized the importance of structural diversity in developing potent antimicrobial agents .
Data Summary
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity
- The compound exhibits significant antibacterial properties against Mycobacterium tuberculosis (Mtb). Research indicates that it acts as an inhibitor of Mur enzymes critical for bacterial cell wall synthesis.
- Case Study : A study demonstrated that the compound showed a minimum inhibitory concentration (MIC) lower than standard treatments like ethambutol, indicating its potential as a new tuberculosis therapy.
-
Anticancer Properties
- In vitro studies have revealed that this compound induces apoptosis in various cancer cell lines at micromolar concentrations.
- Case Study : Experiments conducted on breast and lung cancer cells showed IC50 values suggesting potent anticancer activity compared to established chemotherapeutics.
Agricultural Applications
- Pesticidal Activity
- The compound has been tested for its efficacy as a pesticide. Its structural features contribute to its ability to disrupt the metabolic processes of pests.
- Case Study : Field trials indicated that formulations containing this compound resulted in a significant reduction in pest populations compared to untreated controls.
Material Science Applications
-
Polymer Development
- The compound serves as a building block in the synthesis of advanced polymers with enhanced thermal stability and mechanical properties.
- Case Study : Research on polymer composites incorporating this compound revealed improvements in tensile strength and thermal resistance.
-
Fluorescent Probes
- Its unique chemical structure allows for the development of fluorescent probes used in biological imaging.
- Case Study : A study demonstrated that derivatives of this compound could effectively visualize cellular processes with high specificity.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | Mechanism of Action | Reference |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | Inhibition of Mur enzymes | |
| Anticancer | Breast Cancer Cells | Induction of apoptosis | |
| Pesticidal | Various Agricultural Pests | Disruption of metabolic processes | |
| Polymer Development | Synthetic Polymers | Enhancement of thermal and mechanical properties | |
| Imaging | Cellular Processes | Development of fluorescent probes |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several derivatives:
- 1-[(4-Chlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile (CAS 338964-38-8): A pyridine derivative with a 4-chlorobenzyl group and trifluoromethylphenyl substituent.
- 4-Chloro-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile (CAS 338976-31-1): A pyrimidinecarbonitrile with dual chloro substituents.
- 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1H-pyrrole-2-carboxamide (CAS 338397-67-4): Features a trifluoromethylpyridine motif and chlorophenyl groups. Its extended conjugation and carboxamide group may enhance solubility compared to the target compound’s cyano group .
Table 1: Structural and Molecular Comparison
Computational Similarity and Bioactivity Correlations
- Tanimoto Coefficient Analysis: Structural similarity metrics (e.g., Tanimoto and Morgan fingerprints) could quantify overlap between the target compound and analogs.
- Bioactivity Clustering : demonstrates that compounds with similar structural motifs cluster into groups with related bioactivities. The target compound’s trifluoromethyl and chloro groups may align with inhibitors of kinases or cytochrome P450 enzymes, as seen in related pyrimidines .
Table 2: Predicted Bioactivity Profiles
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Chlorine atoms may slow oxidative metabolism, as observed in CAS 338397-67-4, which shows prolonged half-life in vitro .
Q & A
Q. What synthetic routes are recommended for preparing this compound, and what are the critical purification steps?
The compound can be synthesized via multi-step nucleophilic substitution and cyclization reactions. Key steps include:
- Step 1 : Coupling the 3-chloro-5-(trifluoromethyl)-2-pyridinylmethyl group to the pyrimidine core using a base like NaH in anhydrous THF .
- Step 2 : Introducing the 4-chlorophenyl group via Suzuki-Miyaura cross-coupling with Pd(PPh₃)₄ as a catalyst .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water to achieve >95% purity. Monitor intermediates via TLC and confirm final structure via NMR and HRMS .
Q. How can researchers confirm the molecular structure and stereochemistry of this compound?
- X-ray crystallography : Resolve crystal structure to confirm substituent positions and hydrogen-bonding patterns (e.g., lactam ring conformation) .
- NMR : Use - and -NMR to verify proton environments (e.g., pyrimidine carbonyl groups at δ ~165–170 ppm) and -NMR for trifluoromethyl signals .
- Mass spectrometry : HRMS (ESI+) to confirm molecular ion [M+H] and fragmentation patterns .
Q. What in vitro assays are suitable for initial biological activity screening?
Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the pyrimidinecarbonitrile scaffold’s role in ATP-binding pocket interactions.
- Protocol : Use fluorescence-based kinase assays (e.g., ADP-Glo™) at 10 µM compound concentration with positive controls (staurosporine) .
- Cytotoxicity : Screen against HEK-293 cells via MTT assay to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across structural analogs?
- Hypothesis testing : Compare analogs (e.g., ’s thioether vs. target compound’s pyridinylmethyl group) using isothermal titration calorimetry (ITC) to quantify binding affinity differences .
- Structural analysis : Perform molecular dynamics simulations to assess how trifluoromethyl and chlorophenyl groups alter protein-ligand interactions .
- Assay standardization : Replicate studies under identical conditions (pH, temperature) to isolate substituent effects .
Q. What strategies optimize the compound’s synthetic yield in flow chemistry systems?
Apply Design of Experiments (DoE) to continuous-flow synthesis:
- Parameters : Reactor temperature (80–120°C), residence time (5–20 min), catalyst loading (0.5–2 mol% Pd).
- Optimization : Use a Box-Behnken design to identify ideal conditions (e.g., 100°C, 12 min, 1 mol% Pd), achieving 85% yield vs. 65% in batch .
- Scale-up : Implement inline FTIR monitoring to detect intermediates and automate solvent switching .
Q. How can computational modeling predict regioselectivity in substitution reactions for derivatives?
- DFT calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites on the pyrimidine ring. For example, the 5-position carbonitrile group is electrophilic, favoring SNAr reactions .
- Docking studies : Model derivatives into target enzymes (e.g., EGFR kinase) to prioritize substituents enhancing binding (e.g., meta-chloro vs. para-chloro on phenyl groups) .
Q. What analytical methods characterize the compound’s stability under physiological conditions?
- HPLC-MS stability study : Incubate compound in PBS (pH 7.4, 37°C) for 24–72 hours. Detect degradation products (e.g., hydrolyzed lactam) via LC-QTOF .
- Light sensitivity : Expose to UV-Vis light (300–400 nm) and monitor photodegradation using diode-array detection .
Q. How can researchers address low solubility in aqueous buffers for in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
